Cas no 2136134-58-0 (tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)
![tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2136134-58-0x500.png)
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- 2136134-58-0
- EN300-798809
- tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate
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- インチ: 1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)9-11-7-5-6-8-11/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-/m0/s1
- InChIKey: GLPZUGWMLBKQRT-JTQLQIEISA-N
- SMILES: O=C([C@H](C)NC(=O)OC(C)(C)C)CC1CCCC1
計算された属性
- 精确分子量: 255.18344366g/mol
- 同位素质量: 255.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798809-2.5g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-798809-0.05g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
Enamine | EN300-798809-0.1g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-798809-1.0g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-798809-0.5g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
Enamine | EN300-798809-0.25g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
Enamine | EN300-798809-5.0g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-798809-10.0g |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate |
2136134-58-0 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 |
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2136134-58-0 and Product Name: Tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate
The compound identified by the CAS number 2136134-58-0 and the product name Tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activity. The presence of a chiral center at the (2S)-position in the side chain, combined with the carbamate functional group, makes this molecule a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in the development of chiral carbamates as pharmacological agents. These compounds exhibit unique properties that make them suitable for targeting specific biological pathways. The Tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate structure incorporates a cyclopentyl moiety, which is known to enhance lipophilicity and improve membrane permeability. This feature is particularly advantageous when designing molecules intended for oral administration or when aiming to achieve targeted delivery to specific tissues.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high enantiomeric purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advances in asymmetric synthesis have made it possible to produce complex chiral molecules like Tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate with high efficiency and scalability, which is crucial for both academic research and industrial applications.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The cyclopentyl group and the carbamate moiety are known to interact with various biological targets, including enzymes and receptors. Recent studies have demonstrated that similar structural motifs can modulate the activity of enzymes involved in metabolic pathways, making them attractive candidates for therapeutic intervention. For instance, derivatives of this class have shown promise in preclinical models as inhibitors of key enzymes implicated in inflammation and pain signaling.
The enantiomeric purity of Tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate is particularly important, as different enantiomers can exhibit distinct pharmacological profiles. The (S)-enantiomer, in particular, has been shown to possess enhanced binding affinity and prolonged duration of action compared to its (R) counterpart. This observation underscores the importance of chirality in medicinal chemistry and highlights the need for rigorous characterization of enantiomeric purity during drug development.
Recent advancements in computational chemistry have also contributed to the understanding of how Tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate interacts with biological targets. Molecular modeling studies have revealed that the cyclopentyl group can adopt multiple conformations, which may influence binding affinity and selectivity. These insights are invaluable for designing next-generation analogs with improved pharmacokinetic properties. Additionally, computational methods have been used to predict potential side effects and toxicity profiles, allowing for safer drug development strategies.
The pharmaceutical industry has increasingly recognized the value of chiral compounds in drug development. The ability to produce enantiomerically pure active pharmaceutical ingredients (APIs) has become a standard requirement for many new drugs on the market. Tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate exemplifies this trend, as it represents a structurally complex molecule that can be synthesized with high enantiomeric purity using modern synthetic techniques.
In conclusion, Tert-butyl N-[(2S)-4-cyclopentyl-3-oxybutan--2--yIcarbamate (CAS No. 2136134–58–0) is a promising compound with significant potential in medicinal chemistry. Its unique structural features, including the chiral center at the (2S)-position and the cyclopentyl moiety, make it an attractive candidate for further investigation as a lead structure for drug discovery. Advances in synthetic chemistry, computational modeling, and biophysical studies continue to enhance our understanding of how such compounds interact with biological targets, paving the way for novel therapeutic interventions.
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